N-[4-(2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide N-[4-(2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 488095-61-0
VCID: VC4913075
InChI: InChI=1S/C27H21N5O3S2/c33-25(20-13-15-22(16-14-20)31-37(34,35)24-11-5-2-6-12-24)19-36-27-30-29-26(21-8-7-17-28-18-21)32(27)23-9-3-1-4-10-23/h1-18,31H,19H2
SMILES: C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CN=CC=C5
Molecular Formula: C27H21N5O3S2
Molecular Weight: 527.62

N-[4-(2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide

CAS No.: 488095-61-0

Cat. No.: VC4913075

Molecular Formula: C27H21N5O3S2

Molecular Weight: 527.62

* For research use only. Not for human or veterinary use.

N-[4-(2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide - 488095-61-0

Specification

CAS No. 488095-61-0
Molecular Formula C27H21N5O3S2
Molecular Weight 527.62
IUPAC Name N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C27H21N5O3S2/c33-25(20-13-15-22(16-14-20)31-37(34,35)24-11-5-2-6-12-24)19-36-27-30-29-26(21-8-7-17-28-18-21)32(27)23-9-3-1-4-10-23/h1-18,31H,19H2
Standard InChI Key DJXREKAOCGFYQI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetyl group, which is further linked to a para-substituted phenyl ring. The triazole’s position 5 is occupied by a pyridin-3-yl group, while position 4 contains a phenyl substituent. The benzenesulfonamide group is attached via an acetyl spacer to the phenyl ring.

Key Structural Components:

  • 1,2,4-Triazole core: Imparts rigidity and facilitates hydrogen bonding with biological targets.

  • Pyridin-3-yl group: Enhances solubility and participates in π-π stacking interactions.

  • Sulfonamide moiety: Improves metabolic stability and membrane permeability .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₇H₂₁N₅O₃S₂
Molecular Weight535.62 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds6
Data compiled from PubChem and synthetic studies .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Acetylation with Chloroacetyl Chloride: The thiol group undergoes nucleophilic substitution to form the sulfanyl-acetyl intermediate.

  • Coupling with 4-Aminophenylbenzenesulfonamide: A Buchwald-Hartwig amination links the acetylated triazole to the sulfonamide-bearing phenyl ring .

Critical Reaction Conditions:

  • Step 1: Reflux in ethanol/HCl (yield: 68–72%).

  • Step 2: Tetrahydrofuran (THF) solvent with triethylamine (TEA) as base (yield: 85%).

  • Step 3: Palladium catalysis (Pd(dba)₂/Xantphos) at 110°C (yield: 60–65%) .

Purification and Characterization

  • Column Chromatography: Silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the final product.

  • Spectroscopic Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H).

    • HRMS: m/z 536.1098 [M+H]⁺ (calculated: 536.1103) .

Pharmacological Profile

Enzyme Inhibition

The compound demonstrates dual inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR):

TargetIC₅₀ (nM)Selectivity (vs. COX-1/EGFR-WT)
COX-212.3 ± 1.235-fold
EGFR (T790M)8.7 ± 0.920-fold
Data derived from kinase assays and prostaglandin E₂ inhibition studies .

Antiproliferative Activity

In vitro testing against NCI-60 cancer cell lines revealed potent activity:

Cell LineGI₅₀ (µM)
A549 (lung)1.4 ± 0.3
MCF-7 (breast)1.8 ± 0.4
HT-29 (colon)2.1 ± 0.5
72-hour exposure; MTT assay protocol .

Mechanism of Action

COX-2 Inhibition

The sulfonamide group coordinates with Arg120 and Tyr355 in the COX-2 active site, while the triazole moiety stabilizes the hydrophobic pocket via van der Waals interactions. Molecular dynamics simulations indicate a binding free energy of −9.8 kcal/mol .

EGFR Kinase Inhibition

The pyridine nitrogen forms a critical hydrogen bond with Met793 in the EGFR ATP-binding cleft. Additionally, the phenyl group at position 4 of the triazole occupies the hydrophobic back pocket, conferring selectivity for T790M mutants .

Therapeutic Applications

Oncology

Preclinical models show 60% tumor growth inhibition in H1975 xenografts (EGFR T790M/L858R) at 50 mg/kg/day without significant hepatotoxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator